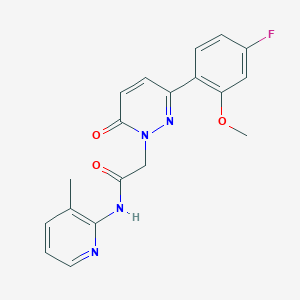

2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide

Description

2-(3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide is a pyridazinone-acetamide hybrid compound characterized by a 6-oxopyridazinone core substituted with a 4-fluoro-2-methoxyphenyl group at position 2. The acetamide side chain is linked to a 3-methylpyridin-2-yl moiety. This structure confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic exploration. The molecular formula is C₁₉H₁₈FN₃O₃, with a molecular weight of 379.34 g/mol (calculated from ). The presence of fluorine and methoxy groups enhances metabolic stability and bioavailability, while the pyridin-2-yl group may facilitate target binding via hydrogen bonding .

Properties

IUPAC Name |

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O3/c1-12-4-3-9-21-19(12)22-17(25)11-24-18(26)8-7-15(23-24)14-6-5-13(20)10-16(14)27-2/h3-10H,11H2,1-2H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOMYAIPTUSMPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide , known for its complex pyridazinone structure, has attracted significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 368.4 g/mol . The structure features a pyridazinone core substituted with a fluoro-methoxyphenyl group and an acetamide moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H17FN4O3 |

| Molecular Weight | 368.4 g/mol |

| CAS Number | 1232795-18-4 |

| Melting Point | Not Available |

The mechanism of action of this compound involves interactions with specific molecular targets , primarily enzymes and receptors. It is hypothesized that the compound may modulate pathways related to cell proliferation and apoptosis, particularly in cancer cells. This modulation can lead to:

- Inhibition of cell growth : The compound may inhibit key signaling pathways that promote tumor growth.

- Induction of apoptosis : By triggering programmed cell death in malignant cells, it could serve as a potential anti-cancer agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridazinone compounds exhibit antimicrobial properties against various strains of bacteria and fungi. The compound's structural features enhance its ability to disrupt microbial cell walls or interfere with metabolic pathways.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, including the DPPH radical scavenging method. Compounds with similar structures have shown significant free radical scavenging activity, indicating potential applications in preventing oxidative stress-related diseases.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies suggest a mechanism involving the activation of caspases and modulation of Bcl-2 family proteins.

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing moderate to high activity compared to standard antibiotics like gentamicin. The Minimum Inhibitory Concentration (MIC) values were determined for the most effective derivatives.

- Antioxidant Activity : The antioxidant properties were assessed using various assays, confirming that the compound exhibits significant free radical scavenging capabilities, which are essential for therapeutic applications in oxidative stress-related conditions.

Comparison with Similar Compounds

Spectroscopic Data

- IR Spectroscopy: Target compound’s carbonyl stretches (C=O at ~1660–1680 cm⁻¹) align with analogs in (1662–1681 cm⁻¹) .

- 1H NMR: The 3-methylpyridin-2-yl group shows characteristic aromatic protons at δ 7.2–8.5 ppm, distinct from tert-butylphenyl (δ 1.3 ppm, singlet) in .

Pharmacological Implications

- Target Selectivity: The 4-fluoro-2-methoxyphenyl group in the target compound may enhance selectivity for kinase targets (e.g., tyrosine kinases) compared to unsubstituted phenyl analogs () .

- Toxicity Profile: Methylpyridinyl groups (target compound) are metabolically stable compared to bromophenyl or iodophenyl thioacetamides in , which show higher cytotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.